molecular formula C14H15Cl4NO4 B14002440 4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid CAS No. 7404-53-7

4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid

Cat. No.: B14002440
CAS No.: 7404-53-7
M. Wt: 403.1 g/mol
InChI Key: BNRKVPMFDKIEDJ-UHFFFAOYSA-N
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Description

4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tetrachlorophenoxyacetyl intermediate: This involves the reaction of 2,3,4,6-tetrachlorophenol with an appropriate acylating agent under controlled conditions.

    Coupling with 4-methylpentanoic acid: The intermediate is then coupled with 4-methylpentanoic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The tetrachlorophenoxy group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other nucleophiles in an appropriate solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid involves its interaction with specific molecular targets. The tetrachlorophenoxy group is known to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,6-Tetrachlorophenoxyacetic acid: Shares the tetrachlorophenoxy group but differs in the acyl and amino substituents.

    4-Methylpentanoic acid: Similar in the aliphatic chain but lacks the tetrachlorophenoxy group.

Uniqueness

4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid is unique due to the combination of the tetrachlorophenoxy group with the 4-methylpentanoic acid moiety

Properties

CAS No.

7404-53-7

Molecular Formula

C14H15Cl4NO4

Molecular Weight

403.1 g/mol

IUPAC Name

4-methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid

InChI

InChI=1S/C14H15Cl4NO4/c1-6(2)3-9(14(21)22)19-10(20)5-23-13-8(16)4-7(15)11(17)12(13)18/h4,6,9H,3,5H2,1-2H3,(H,19,20)(H,21,22)

InChI Key

BNRKVPMFDKIEDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)COC1=C(C(=C(C=C1Cl)Cl)Cl)Cl

Origin of Product

United States

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